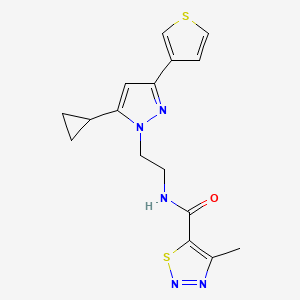

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-10-15(24-20-18-10)16(22)17-5-6-21-14(11-2-3-11)8-13(19-21)12-4-7-23-9-12/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYKDTBWYUXVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and the results of relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Molecular Formula | C19H23N5OS |

| Molecular Weight | 369.49 g/mol |

| Functional Groups | Pyrazole, Cyclopropyl, Thiophene |

| Potential Activities | Anti-inflammatory, Analgesic, Antitumor |

The unique combination of these functional groups suggests that the compound may interact with various biological targets, leading to a range of pharmacological effects.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The pyrazole moiety is known for its ability to modulate various signaling pathways, which could lead to its pharmacological effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing thiadiazole and pyrazole rings have shown promising results in reducing inflammation in various models .

In vitro studies have demonstrated that this compound can inhibit COX enzymes effectively. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain responses.

Antitumor Activity

The antitumor potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For example:

These studies highlight the compound's capability to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Case Studies

Case Study 1: Inhibition of c-Met Pathway

A recent study evaluated the activity of thiadiazole derivatives against the c-Met pathway, which is often overactivated in cancers. The compound exhibited significant inhibition of c-Met phosphorylation in both biochemical assays and cellular models . This suggests potential as a targeted therapy for tumors expressing high levels of c-Met.

Case Study 2: Pharmacokinetic Profile

In vivo studies conducted on BALB/c mice demonstrated favorable pharmacokinetic properties for this compound. The compound showed good bioavailability and a manageable half-life, indicating its potential for further development as an antitumor agent .

Chemical Reactions Analysis

Nucleophilic and Electrophilic Transformations

The thiadiazole ring and pyrazole system exhibit distinct reactivity:

-

Thiadiazole ring :

-

Nucleophilic substitution : The 5-methyl group undergoes halogenation (e.g., Cl₂, SOCl₂) to yield 5-chloromethyl derivatives, which are precursors for further functionalization .

-

Oxidation : Treatment with H₂O₂/AcOH selectively oxidizes sulfur to sulfoxide derivatives, altering electronic properties .

-

-

Pyrazole ring :

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the pyrazole, but steric hindrance from the cyclopropyl group limits reactivity.

-

Example reaction :

Stability Under Acidic and Basic Conditions

-

Acidic conditions (pH < 3) : The thiadiazole ring undergoes hydrolysis to form a thiolcarboxamide intermediate, which rearranges into a thiourea derivative .

-

Basic conditions (pH > 10) : The ethyl linker between pyrazole and thiadiazole is susceptible to β-elimination, leading to fragmentation.

Degradation pathways :

-

Thiadiazole hydrolysis :

-

Pyrazole-thiadiazole cleavage :

Functionalization for Biological Activity

Modifications to enhance pharmacological properties include:

-

Amide hydrolysis : Treatment with LiOH/THF/H₂O cleaves the carboxamide to a carboxylic acid, improving water solubility.

-

Thiophene ring alkylation : Friedel-Crafts alkylation at the thiophene C5 position introduces alkyl chains for lipophilicity tuning .

Notable derivatives :

Catalytic and Thermal Behavior

-

Thermal stability : Decomposes above 220°C via simultaneous thiadiazole ring cleavage and pyrazole decarbonylation .

-

Catalytic hydrogenation : Pd/C-mediated reduction saturates the thiophene ring but leaves the thiadiazole intact .

Key data :

-

TGA analysis : 5% weight loss at 150°C (solvent evaporation), major decomposition at 225°C.

-

HPLC purity : >98% after recrystallization from ethanol/water (3:1).

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, though careful control of reaction conditions is essential to prevent degradation. Further studies on its regioselective functionalization could unlock new therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table highlights key structural differences and similarities between the target compound and its analogues:

Key Observations :

- The target compound’s thiadiazole-carboxamide moiety distinguishes it from analogues with pyrazole or thiazole cores. Thiadiazoles are known for enhanced metabolic stability compared to thiazoles .

- The cyclopropyl-thiophen-3-yl substitution on the pyrazole ring is shared with the analogue in , suggesting a conserved pharmacophore for target binding.

- Ethyl linkers are common in these compounds, likely optimizing spatial orientation for receptor interaction .

Physicochemical Properties

While direct data on solubility or logP are absent, inferences can be made:

- Thiadiazole rings contribute to higher polarity compared to pyrazole or thiazole analogues, balancing lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the pyrazole-thiadiazole-carboxamide scaffold in this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions.

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or cyanoacetates under acidic or basic conditions .

Thiadiazole Ring Closure : Reaction of thiosemicarbazides with POCl₃ or cyclization using iodine and triethylamine in DMF .

Carboxamide Linkage : Coupling carboxylic acid derivatives (e.g., 1,2,3-thiadiazole-5-carboxylic acid) with amines via EDCI/HOBt or mixed anhydride methods .

- Key Considerations : Solvent choice (DMF for SN2 alkylation ), temperature (reflux for cyclization ), and stoichiometric ratios to minimize byproducts.

Q. How is structural confirmation achieved for intermediates and the final compound?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), thiophene (δ 7.0–7.5 ppm), and thiadiazole (δ 8.0–8.5 ppm) protons .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~680 cm⁻¹) .

- LC-MS/HPLC : Verify molecular ion peaks and purity (>95% by area normalization) .

- Advanced Confirmation : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (e.g., thiophene orientation ).

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational tools predict the compound’s biological targets and pharmacokinetic properties?

- Target Prediction :

- PASS Program : Predicts antimicrobial/anticancer activity based on structural descriptors .

- Molecular Docking : AutoDock Vina or Glide to assess binding affinity to kinases (e.g., EGFR) or microbial enzymes .

- ADMET Profiling : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How to resolve contradictions in biological activity data across studies?

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. A549) or bacterial strains .

- Compound Stability : pH-dependent NO release (e.g., thiadiazole derivatives ) or light sensitivity.

- Resolution Strategies :

- Standardize protocols (CLSI guidelines for antimicrobial assays ).

- Validate purity via HPLC and stability studies under assay conditions .

Q. What strategies optimize the compound’s selectivity in kinase inhibition?

- Structure-Activity Relationship (SAR) :

- Modify substituents:

- Pyrazole C5 : Cyclopropyl vs. methyl groups for steric effects .

- Thiophene Position : 3-thienyl vs. 2-thienyl for π-π stacking .

- Pharmacophore Modeling : Identify critical H-bond acceptors (thiadiazole S) and hydrophobic regions .

- Selectivity Screening : Kinase panel assays (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How to design a scalable synthesis route without compromising yield?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.